(3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one, commercially recognized as MC2884, is a highly specialized bis(benzylidene)piperidone derivative engineered for epigenetic polypharmacology. Unlike standard single-target epigenetic probes, this compound functions as a dual inhibitor of Histone Acetyltransferases (HATs, specifically p300, CBP, and KAT5) and the Histone Methyltransferase EZH2 [1]. This dual-targeting mechanism allows it to modulate the epigenome through simultaneous decreases in H3K27me3, H3K27ac, and H3K9/14ac levels [1]. For researchers and drug discovery buyers, this compound represents a critical tool for investigating synergistic epigenetic vulnerabilities in aggressive malignancies, particularly in workflows where single-target inhibitors fail to induce apoptosis.
In epigenetic drug discovery, a common approach is to combine single-target inhibitors, such as the p300 inhibitor C646 and the EZH2 inhibitor GSK126, to achieve synergistic effects. However, physical combination strategies fail to replicate the specific transcriptional modulation achieved by the single-molecule polypharmacology of (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one [1]. Studies demonstrate that this specific compound downregulates anti-apoptotic factors like BCL2 at levels significantly higher than the physical combination of C646 and GSK126 [2]. Furthermore, altering the halogen substitution (e.g., substituting the 3-bromo for a 2-bromo or 4-bromo group) or replacing the N-benzyl core drastically alters the compound's target residence time, cellular permeability, and dual-inhibition balance, making the exact structural procurement indispensable for reproducible dual HAT/EZH2 modulation [2].
A critical procurement differentiator for this compound is its ability to induce massive apoptosis in cancer cells through a mechanism that cannot be replicated by combining standard inhibitors. In cellular assays, it displayed a profound synergistic effect on cancer cell death, whereas the combination of the standard p300 inhibitor C646 and the EZH2 inhibitor GSK126 registered no significant apoptotic effect under the same conditions [1]. Furthermore, it reduced the acetylation of the BCL2 promoter to a greater extent than the combined single-target inhibitors, validating its distinct single-molecule polypharmacological profile [2].
| Evidence Dimension | Cancer cell death induction and BCL2 promoter acetylation |
| Target Compound Data | Massive apoptosis and strong BCL2 downregulation |
| Comparator Or Baseline | C646 (p300 inhibitor) + GSK126 (EZH2 inhibitor) |
| Quantified Difference | Target compound achieves synergistic cell death; combination yields no significant effect |
| Conditions | In vitro cancer cell assays |
Buyers investigating epigenetic resistance must procure this exact compound because standard inhibitor combinations fail to replicate its robust pro-apoptotic efficacy.
To ensure mainstream laboratory workflow fit and reproducible assay calibration, this compound is supplied with well-characterized, multi-isoform HAT inhibition metrics. Biochemical assays quantify its potency with exact IC50 values of 3.27 µM for CBP, 4.56 µM for p300, and 8.35 µM for KAT5 . This balanced sub-10 µM inhibition across key HATs provides a highly reproducible pharmacological baseline, allowing buyers to standardize dosing regimens across different batches and complex disease models without relying on uncalibrated generic inhibitors .
| Evidence Dimension | Enzymatic IC50 for HATs |
| Target Compound Data | CBP: 3.27 µM; p300: 4.56 µM; KAT5: 8.35 µM |
| Comparator Or Baseline | Uncalibrated or single-target experimental probes |
| Quantified Difference | Confirmed sub-10 µM potency across multiple HAT targets for precise calibration |
| Conditions | In vitro biochemical enzymatic assays |
Provides the exact kinetic parameters necessary for reproducible dose-selection and standardization in complex epigenetic screening workflows.
For translational research, the therapeutic window is a critical selection criterion. This compound demonstrates exceptional tumor selectivity. While it induces dose-dependent cell death in various solid and hematological cancer lines (e.g., HCT116, NB4, U937) after 30 hours of treatment, it remains completely inactive against normal immortalized cell systems [1]. Specifically, both Endometrial Stromal Cells (ESC) and the mesenchymal progenitor model MePR2B were insensitive to treatment, confirming a bona fide cancer-selective action that minimizes off-target toxicity in healthy tissues [1].
| Evidence Dimension | Cell viability / Cytotoxicity |
| Target Compound Data | Dose-dependent apoptosis in cancer lines (NB4, U937, HCT116) |
| Comparator Or Baseline | Normal cells (ESC, MePR2B) |
| Quantified Difference | High cytotoxicity in cancer cells; normal cells completely insensitive |
| Conditions | 30-hour treatment in vitro |
Essential for researchers requiring an epigenetic probe that isolates tumor-specific vulnerabilities without confounding healthy-cell toxicity.
A major limitation of many targeted therapies is the loss of efficacy in the presence of aggressive mutations. This compound overcomes this barrier by maintaining its pro-apoptotic activity in highly aggressive, treatment-resistant genetic backgrounds [1]. Studies show that it successfully induces massive apoptosis in p53–/– and TET2–/– cancer models, as well as in ex vivo human primary leukemia blasts associated with poor in vivo prognosis [1]. This makes it a highly reliable choice for modeling treatments in refractory hematological malignancies compared to conventional single-target agents.
| Evidence Dimension | Apoptosis induction in mutant models |
| Target Compound Data | Maintained massive apoptosis |
| Comparator Or Baseline | Standard therapeutic resistance baseline in p53-/- and TET2-/- |
| Quantified Difference | Overcomes resistance typical of standard therapies in these aggressive models |
| Conditions | Ex vivo primary leukemia blasts and mutant cell lines |
Crucial for procurement in oncology research focused on relapsed, refractory, or genetically aggressive cancers where standard probes fail.
For long-term in vitro assays, compound stability in culture media is a critical parameter that dictates dosing schedules and reproducibility. This compound has been quantitatively profiled for its half-life in standard culture medium, ensuring predictable exposure kinetics during prolonged cellular assays [1]. Unlike many experimental probes that degrade rapidly or unpredictably in the presence of serum proteins, the documented media stability of this compound allows researchers to standardize 30-hour to 48-hour treatment protocols without the confounding variable of rapid compound degradation [1].
| Evidence Dimension | Half-life in culture medium |
| Target Compound Data | Quantified and stable enough for multi-day (30h+) efficacy assays |
| Comparator Or Baseline | Uncharacterized experimental epigenetic probes |
| Quantified Difference | Provides validated pharmacokinetic baseline for in vitro dosing |
| Conditions | Standard cell culture medium |
Ensures that buyers can design reproducible, multi-day cellular assays with known exposure kinetics, reducing batch-to-batch assay variability.
Ideal for studies investigating how simultaneous inhibition of HATs and EZH2 overcomes resistance to single-target epigenetic drugs like GSK126 or C646, leveraging its unique dual-targeting mechanism [1].
Highly suited for testing primary patient-derived leukemia blasts (e.g., AML, APL) due to its strong, validated efficacy in aggressive and poor-prognosis models including p53-/- and TET2-/- backgrounds [1].
A benchmark compound for developing assays that require a wide therapeutic window, leveraging its proven insensitivity in normal mesenchymal and stromal cells compared to highly sensitive cancer lines [1].
Used as a foundational tool compound to study the transcriptional downregulation of BCL2, particularly in combination with direct BCL2 inhibitors (e.g., venetoclax) to achieve synergistic cancer cell eradication [1].